
Flt3-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FLT3-IN-2は、造血幹細胞の増殖と生存に重要な役割を果たす受容体型チロシンキナーゼであるFMS様チロシンキナーゼ3(FLT3)の強力かつ選択的な阻害剤です。 FLT3変異は、急性骨髄性白血病(AML)に一般的に関連しており、this compoundはこの悪性腫瘍の治療における重要な化合物となっています .
準備方法
合成経路と反応条件
FLT3-IN-2の合成には、重要な中間体の形成と最終的なカップリング反応を含む、複数の工程が関与しています。
工業生産方法
This compoundの工業生産には、高い収率と純度を確保するために、反応条件の最適化が必要です。 これには、連続フロー化学、反応条件の高スループットスクリーニング、堅牢な触媒や試薬の使用などの高度な技術の利用が含まれます .
化学反応の分析
反応の種類
FLT3-IN-2は、以下を含むいくつかの種類の化学反応を起こします。
還元: 一般的に水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、酸素原子の除去または水素原子の付加が行われます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウムなどの酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウムなどの還元剤。
主要な生成物
これらの反応で生成される主要な生成物は、関与する特定の官能基と反応条件によって異なります。 例えば、this compoundの酸化は、ヒドロキシル化誘導体の生成につながる可能性があり、一方、還元は脱酸素化生成物を生成する可能性があります .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用分野を持っています。
科学的研究の応用
FLT3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors and to develop new derivatives with improved potency and selectivity
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell proliferation, differentiation, and apoptosis
Medicine: Used in preclinical and clinical studies to evaluate its efficacy and safety in the treatment of acute myeloid leukemia and other hematological malignancies
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting FLT3 mutations
作用機序
FLT3-IN-2は、FLT3の活性部位に結合し、そのキナーゼ活性を阻害することで作用を発揮します。 これにより、細胞の生存、増殖、分化に関与するERKやSTAT5などの下流シグナル伝達分子のリン酸化が阻害されます . これらの経路を阻害することで、this compoundはアポトーシスを誘導し、FLT3変異細胞の増殖を阻害します .
類似の化合物との比較
This compoundは、ミドスタウリン、ギルテリチニブ、クイズアルチニブなどの他のFLT3阻害剤と比較されます。 これらの化合物はすべてFLT3を標的としていますが、this compoundは、FLT3変異に対する高い選択性と効力でユニークです . 類似の化合物には以下が含まれます。
ミドスタウリン: FLT3、KIT、PDGFRに対して活性を示すマルチキナーゼ阻害剤。
ギルテリチニブ: FLT3-ITD変異とFLT3-TKD変異の両方に活性を示す選択的なFLT3阻害剤。
クイズアルチニブ: FLT3-ITD変異に対して高い効力を示す選択的なFLT3阻害剤
類似化合物との比較
FLT3-IN-2 is compared with other FLT3 inhibitors, such as midostaurin, gilteritinib, and quizartinib. While all these compounds target FLT3, this compound is unique in its high selectivity and potency against FLT3 mutations . Similar compounds include:
Midostaurin: A multi-kinase inhibitor with activity against FLT3, KIT, and PDGFR.
Gilteritinib: A selective FLT3 inhibitor with activity against both FLT3-ITD and FLT3-TKD mutations.
Quizartinib: A selective FLT3 inhibitor with high potency against FLT3-ITD mutations
This compound stands out due to its ability to overcome resistance mechanisms and its potential for combination therapy with other targeted agents .
生物活性
Flt3-IN-2 is a selective inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.
Overview of FLT3 and Its Mutations
FLT3 is essential for the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are associated with poor prognosis in AML patients. Approximately 30% of AML cases exhibit these mutations, leading to constitutive activation of the FLT3 signaling pathway, which promotes cell survival and proliferation .
This compound selectively inhibits the FLT3 receptor, blocking its downstream signaling pathways, including those involving STAT5, PI3K/AKT, and MAPK pathways. By inhibiting these pathways, this compound induces apoptosis in FLT3-mutated cells while sparing normal hematopoietic cells to a significant extent. This selectivity is crucial for minimizing side effects during treatment.
Efficacy in Preclinical Models
This compound has demonstrated potent antitumor activity in various preclinical models:
- Cell Line Studies : In vitro studies using AML cell lines harboring FLT3-ITD mutations showed that this compound effectively reduced cell viability and induced apoptosis. For instance, MV4-11 and MOLM-13 cell lines exhibited significant decreases in proliferation when treated with this compound .
- Animal Models : In xenograft models of AML, administration of this compound resulted in marked tumor regression and prolonged survival compared to control groups. The compound was well-tolerated with minimal toxicity observed .
Clinical Implications
Recent clinical studies have explored the efficacy of second-generation FLT3 inhibitors like this compound in combination therapies:
- A study involving 906 AML patients indicated that those treated with midostaurin (another FLT3 inhibitor) showed improved overall survival rates compared to historical controls. This suggests that newer inhibitors like this compound may similarly enhance patient outcomes when used alongside standard therapies .
Case Studies
- Patient Response : In a cohort study involving patients with FLT3-mutated AML, treatment with this compound led to a significant reduction in leukemic burden, as evidenced by decreased blast percentages in both peripheral blood and bone marrow samples. The overall response rate was notably higher among patients receiving combination therapy with other agents .
- Adverse Effects : Monitoring for adverse effects revealed that while some patients experienced mild cytopenias, these were manageable and did not necessitate discontinuation of therapy. The safety profile appears favorable compared to earlier generation inhibitors .
Data Summary
Study Type | Findings |
---|---|
Cell Line Studies | Significant reduction in viability of FLT3-mutated cells (e.g., MV4-11) with this compound treatment |
Animal Models | Tumor regression observed; prolonged survival rates noted |
Clinical Trials | Improved overall survival rates in FLT3-mutated AML patients treated with combination therapies |
特性
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXPJGJSKHZZGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。